1-(2-Methoxyethyl)-2-thiourea

Description

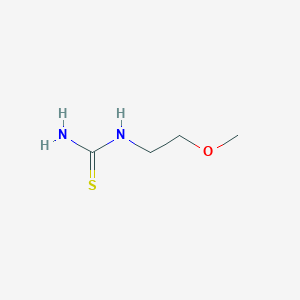

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxyethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2OS/c1-7-3-2-6-4(5)8/h2-3H2,1H3,(H3,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJXJKHWLMYXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365251 | |

| Record name | 1-(2-Methoxyethyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102353-42-4 | |

| Record name | 1-(2-Methoxyethyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyethyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Thiourea Derivative Reactions

Elucidation of Reaction Pathways in Thiourea (B124793) Formation

The formation of 1-(2-Methoxyethyl)-2-thiourea typically proceeds through the reaction of 2-methoxyethylamine (B85606) with a suitable thiocarbonylating agent. The most common and direct pathway involves the use of an isothiocyanate, in this case, 2-methoxyethyl isothiocyanate, reacting with ammonia (B1221849), or 2-methoxyethylamine reacting with a generic isothiocyanate. The fundamental reaction mechanism is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

The general mechanism can be outlined in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (2-methoxyethylamine or ammonia) attacks the electrophilic carbon atom of the isothiocyanate. This leads to the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the nitrogen atom of the original isothiocyanate moiety. This can occur intramolecularly or be mediated by solvent molecules. This step results in the formation of the stable thiourea product.

Alternative pathways for the synthesis of substituted thioureas, which could be applied to this compound, involve the use of carbon disulfide. In this approach, the amine (2-methoxyethylamine) reacts with carbon disulfide to form a dithiocarbamate (B8719985) salt as an intermediate. This salt can then be treated with a second amine or be converted in situ to an isothiocyanate, which subsequently reacts to form the thiourea. This method is particularly useful for creating both symmetrical and unsymmetrical thioureas.

Analysis of Intermediates in Thiourea Synthesis (e.g., Isothiocyanate, Xanthate)

Isothiocyanate: In many synthetic strategies for unsymmetrical thioureas, an isothiocyanate is a key intermediate. organic-chemistry.org For the synthesis of this compound, 2-methoxyethyl isothiocyanate can be synthesized and isolated first, or generated in situ. The formation of the isothiocyanate can be achieved by reacting 2-methoxyethylamine with thiophosgene (B130339) or a related reagent. The isothiocyanate is a highly reactive electrophile due to the electron-withdrawing nature of the nitrogen and sulfur atoms flanking the central carbon.

Dithiocarbamate (often referred to imprecisely as Xanthate in some contexts): When carbon disulfide is used as the sulfur source, the reaction with an amine initially forms a dithiocarbamate salt. organic-chemistry.org This intermediate is formed by the nucleophilic attack of the amine on the carbon of CS2. This dithiocarbamate can then react further. For instance, it can be decomposed, often with the help of a heavy metal salt or an acid, to generate an isothiocyanate in situ. Alternatively, the dithiocarbamate salt can react with another amine, particularly under oxidative conditions, to yield the thiourea.

The general reaction involving a dithiocarbamate intermediate can be summarized as: R-NH₂ + CS₂ → [R-NH-CSS]⁻ H⁺ This dithiocarbamic acid or its salt is then converted to the thiourea.

| Intermediate | Formation Pathway | Role in the Reaction |

|---|---|---|

| 2-Methoxyethyl isothiocyanate | Reaction of 2-methoxyethylamine with thiophosgene or by decomposition of a dithiocarbamate. | Electrophilic substrate for nucleophilic attack by an amine. |

| Dithiocarbamate Salt | Reaction of 2-methoxyethylamine with carbon disulfide. | Precursor to the in situ generation of 2-methoxyethyl isothiocyanate or direct reaction with another amine. |

Stereochemical Control and Regioselectivity in Substituted Thiourea Synthesis

When synthesizing substituted thioureas from unsymmetrical precursors, both stereochemistry and regioselectivity are important considerations, although for the achiral this compound, stereochemistry is not a factor unless chiral reagents are used to introduce a stereocenter.

Regioselectivity: The synthesis of an unsymmetrically substituted thiourea like this compound requires control over which nitrogen atom of the final product is attached to the 2-methoxyethyl group and which is unsubstituted or bears a different substituent. This is typically achieved by a stepwise synthesis. For instance, reacting 2-methoxyethyl isothiocyanate with ammonia will unambiguously yield this compound. Conversely, reacting 2-methoxyethylamine with a generic isothiocyanate (R-NCS) will yield a 1-(2-methoxyethyl)-3-R-2-thiourea. The regioselectivity is therefore determined by the choice of the starting amine and isothiocyanate.

In reactions involving unsymmetrical diamines, the relative nucleophilicity of the different amino groups can influence the regioselectivity of the reaction with an isothiocyanate. The more nucleophilic (typically the more basic and less sterically hindered) amine will preferentially attack the isothiocyanate.

In the context of organocatalysis, chiral thioureas are often synthesized from enantiopure diamines or amino alcohols. nih.gov The stereochemistry of these starting materials is critical for the enantioselectivity of the reactions they catalyze. The synthesis of such chiral thioureas follows the same fundamental mechanistic pathways, with the stereochemical outcome being dictated by the chirality of the reactants.

| Factor | Influence on Synthesis | Application to this compound |

|---|---|---|

| Choice of Reactants | Determines the substitution pattern and regiochemical outcome. | Using 2-methoxyethyl isothiocyanate and ammonia ensures the desired product. |

| Nucleophilicity of Amines | In reactions with diamines, the more nucleophilic amine reacts preferentially. | Not directly applicable as 2-methoxyethylamine has only one primary amine group. |

| Chirality of Reactants | Dictates the stereochemistry of the final product in the synthesis of chiral thioureas. | Not applicable as the starting materials are achiral. |

Advanced Spectroscopic and Structural Characterization of 1 2 Methoxyethyl 2 Thiourea

Elucidation of Molecular Architecture through High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 1-(2-Methoxyethyl)-2-thiourea by providing detailed information about the chemical environment, connectivity, and spatial arrangement of its constituent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. In a typical solvent like DMSO-d₆, the spectrum is expected to show signals for the methoxy (B1213986) group protons (-OCH₃) appearing as a singlet around δ 3.2 ppm. The protons of the two methylene (B1212753) groups (-CH₂-N- and -O-CH₂-) would likely appear as triplets in the δ 3.0-4.0 ppm region, with their specific shifts influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The protons of the thiourea (B124793) moiety's nitrogen atoms (NH and NH₂) are expected to appear as broad signals in the downfield region, typically between δ 9.5 and 10.5 ppm, due to their acidic nature and potential for hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by identifying the unique carbon environments within the molecule. The most characteristic signal is that of the thiocarbonyl carbon (C=S), which is highly deshielded and appears significantly downfield, typically around δ 180 ppm. The carbon of the methoxy group (-OCH₃) would resonate at approximately δ 58-60 ppm. The two methylene carbons would have distinct chemical shifts: the carbon adjacent to the oxygen (-O-CH₂-) is expected around δ 70 ppm, while the carbon next to the nitrogen (-CH₂-N-) would appear slightly upfield, around δ 45-50 ppm.

A summary of the predicted NMR data is presented in the tables below.

Interactive Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -OCH₃ | ~3.2 | Singlet |

| -O-CH₂- | ~3.5-3.7 | Triplet |

| -CH₂-N- | ~3.3-3.5 | Triplet |

| -NH- | ~9.5-10.5 | Broad Singlet |

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S | ~180 |

| -O-CH₂- | ~70 |

| -OCH₃ | ~58 |

Vibrational Analysis via Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the functional groups present in this compound, providing a characteristic molecular fingerprint. The FT-IR spectrum is dominated by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The most prominent features in the spectrum are the N-H stretching vibrations of the primary and secondary amine groups of the thiourea moiety, which typically appear as strong, broad bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the methoxy and methylene groups are expected in the 2850-3000 cm⁻¹ range.

A key diagnostic band for the thiourea core is the C=S stretching vibration, which is expected to appear as a strong absorption band around 1250 cm⁻¹. The spectrum would also feature C-N stretching vibrations, typically in the 1300-1450 cm⁻¹ region, and N-H bending vibrations around 1600 cm⁻¹. The presence of the methoxyethyl group is confirmed by the C-O-C stretching vibration, which usually gives rise to a strong band in the 1050-1150 cm⁻¹ region.

Interactive Table: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -NH, -NH₂ | 3100-3400 | Strong, Broad |

| C-H Stretch | -CH₃, -CH₂- | 2850-3000 | Medium-Strong |

| N-H Bend | -NH, -NH₂ | ~1600 | Medium |

| C-N Stretch | Thiourea | 1300-1450 | Medium-Strong |

| C=S Stretch | Thiourea | ~1250 | Strong |

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. With a molecular formula of C₄H₁₀N₂OS, the compound has a monoisotopic mass of 134.0565 g/mol .

In electrospray ionization (ESI) mass spectrometry, conducted in positive ion mode, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion peak [M+H]⁺ at m/z 135.0643.

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion would undergo fragmentation, providing valuable structural information. The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions. Key fragmentation processes would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, which could lead to the formation of ions such as [CH₃OCH₂CH₂NHC(S)]⁺ or [NH₂]⁺. Similarly, cleavage adjacent to the ether oxygen could occur.

Cleavage of the methoxyethyl side chain: Fragmentation can occur at various points along the side chain, leading to characteristic losses. For instance, the loss of a methoxy radical (•OCH₃, 31 Da) or a methoxymethyl radical (•CH₂OCH₃, 45 Da) are plausible pathways.

Fragmentation of the thiourea core: The thiourea moiety itself can fragment, for example, through the loss of H₂S (34 Da) or isothiocyanic acid (HNCS, 59 Da).

A detailed analysis of the relative abundances of these fragment ions allows for the reconstruction of the molecule's structure.

Interactive Table: Plausible Mass Spectrometric Fragments of this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 135 | [C₄H₁₁N₂OS]⁺ | [M+H]⁺ |

| 104 | [C₃H₆N₂S]⁺ | CH₃OH |

| 89 | [C₂H₅N₂S]⁺ | CH₃OCH₂ |

| 75 | [CH₅N₂S]⁺ | C₂H₄O |

Single Crystal X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

While specific crystallographic data for this compound is not publicly available, analysis of related N-substituted thiourea derivatives allows for a reliable prediction of its solid-state conformation and intermolecular interactions. Thiourea and its derivatives are well-known for their ability to form extensive and predictable hydrogen-bonding networks, making them excellent subjects for crystal engineering.

The thiourea core, -NH-C(S)-NH₂-, is expected to be largely planar. In the solid state, the molecules are anticipated to be linked by a network of intermolecular hydrogen bonds. The primary and secondary amine groups act as hydrogen-bond donors, while the sulfur atom of the thiocarbonyl group and the oxygen atom of the methoxy group act as hydrogen-bond acceptors.

Conformational Analysis and Tautomerism Studies (e.g., Thione-Thiol Equilibrium)

This compound can theoretically exist in two tautomeric forms: the thione form and the thiol form. This equilibrium involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in the formation of a C=N double bond and an S-H (thiol) group.

Computational and experimental studies on thiourea and its N-substituted derivatives have consistently shown that the thione tautomer is significantly more stable than the thiol tautomer. This preference is attributed to the greater strength of the C=S double bond compared to the C=N double bond and the higher acidity of the N-H proton compared to the S-H proton in the thiol form. In the solid state and in most common solvents, this compound is expected to exist almost exclusively in the thione form. The presence of the thiol tautomer might be detectable in trace amounts under specific conditions, such as in highly basic solutions or in the gas phase, but it is not the predominant species.

Computational and Theoretical Studies on 1 2 Methoxyethyl 2 Thiourea

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(2-Methoxyethyl)-2-thiourea, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), can elucidate its fundamental electronic properties and reactivity. semanticscholar.org

Detailed research findings from DFT studies on analogous thiourea (B124793) derivatives reveal critical information. semanticscholar.org Geometry optimization calculations can predict bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation. nih.govresearchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. semanticscholar.org

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential chemical reactions. semanticscholar.org For this compound, the sulfur and oxygen atoms are expected to be nucleophilic centers, while the N-H protons are electrophilic.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 4.8 D | Measures the molecule's overall polarity. |

| Molar Refractivity | 35.6 cm³/mol | Relates to molecular volume and polarizability. |

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide detailed insights into its conformational flexibility and behavior in different solvent environments, which are critical for understanding its interactions with biological targets. nih.gov

In a typical MD simulation, the molecule is placed in a simulated box of solvent (e.g., water), and Newton's equations of motion are solved for every atom in the system. This generates a trajectory that describes how the positions and velocities of the atoms change over time. Analysis of this trajectory can reveal the molecule's preferred conformations, the dynamics of its internal rotations (especially around the C-N and C-C single bonds), and its hydrogen bonding patterns with solvent molecules. nih.gov

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's structure over the simulation and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are more flexible. nih.gov Such studies are essential for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site. undip.ac.idresearchgate.net

Table 2: Typical Parameters for MD Simulation of this compound in Aqueous Solution

| Parameter | Description | Typical Value/Setting |

| Force Field | Set of parameters to calculate potential energy. | AMBER, CHARMM, GROMOS |

| Simulation Time | Duration of the simulation. | 100 - 200 ns |

| Temperature | System temperature. | 300 K |

| Pressure | System pressure. | 1 bar |

| Analyzed Metrics | Properties calculated from the trajectory. | RMSD, RMSF, Hydrogen Bond Analysis |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. niscpr.res.in

To develop a QSAR model for a series of thiourea derivatives including this compound, one would need a dataset of compounds with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition). nih.gov For each compound, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as hydrophobicity (ClogP), electronic properties, and shape. niscpr.res.in

Using statistical methods like Multiple Linear Regression (MLR), an equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov The predictive power of the QSAR model is assessed using statistical metrics like the correlation coefficient (R²), and it must be validated internally and externally to ensure its reliability. tiu.edu.iq

Table 3: Example of a Hypothetical QSAR Model for Thiourea Derivatives

| Statistical Parameter | Value | Description |

| Equation | pIC₅₀ = 0.6ClogP - 0.2TPSA + 1.5 | A hypothetical equation relating activity (pIC₅₀) to descriptors. |

| R² | 0.85 | Coefficient of determination, indicates goodness of fit. |

| Q² (Cross-validated R²) | 0.78 | Indicates the internal predictive ability of the model. |

| Descriptors | ||

| ClogP | Calculated LogP | A measure of hydrophobicity. |

| TPSA | Topological Polar Surface Area | Relates to hydrogen bonding potential and membrane permeability. |

Molecular Docking Studies with Biological Macromolecular Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. farmaciajournal.com This technique is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. nih.gov

For this compound, docking studies can be performed to predict its binding affinity and mode of interaction with various protein targets. Given the known biological activities of other thiourea derivatives, potential targets could include protein kinases, enzymes involved in bacterial pathways, or viral proteins. nih.govresearchgate.net The process involves preparing the 3D structures of both the ligand and the receptor. A docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function, which estimates the binding free energy. undip.ac.id

The results of a docking study provide a docking score (an estimate of binding affinity) and a detailed view of the ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the protein's active site. semanticscholar.org

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Result | Significance |

| Binding Affinity (ΔG) | -7.5 kcal/mol | Estimated free energy of binding; a more negative value suggests stronger binding. |

| Inhibition Constant (Ki) | 2.5 µM | Predicted concentration required to inhibit the protein's function. |

| Key Interacting Residues | ||

| Hydrogen Bonds | GLU-85, LYS-42 | The N-H and C=S groups of the thiourea moiety form H-bonds. |

| Hydrophobic Interactions | LEU-130, VAL-35 | The ethyl part of the methoxyethyl group interacts with nonpolar residues. |

Spectroscopic Property Prediction through Computational Methods

Computational methods can be used to predict various spectroscopic properties of molecules, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for interpreting experimental spectra and confirming molecular structures. DFT is a common method used for these calculations. semanticscholar.org

For this compound, computational vibrational analysis can predict the frequencies and intensities of IR absorption bands corresponding to the stretching and bending of its functional groups, such as N-H, C=S, and C-O. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. By comparing the computationally predicted spectrum with the experimentally obtained one, researchers can validate both the molecular structure and the computational model.

Table 5: Comparison of Typical Experimental and Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Typical Experimental Value | Hypothetical Predicted Value |

| IR | N-H stretch | ~3350 cm⁻¹ | 3355 cm⁻¹ |

| C=S stretch | ~1250 cm⁻¹ | 1245 cm⁻¹ | |

| ¹H NMR | -NH protons | ~9.5–10.5 ppm | 9.8 ppm |

| -OCH₃ protons | ~3.2 ppm | 3.25 ppm | |

| ¹³C NMR | C=S carbon | ~180 ppm | 181.5 ppm |

Biological Activities and Pharmacological Potential of Thiourea Derivatives with 2 Methoxyethyl Moiety

Anticancer Activity Research

The quest for novel chemotherapeutic agents has led researchers to investigate various synthetic compounds, including thiourea (B124793) derivatives. Those incorporating a 2-methoxyethyl group have been a subject of interest for their potential to combat cancer through various mechanisms, such as inducing cell death and inhibiting critical signaling pathways.

In Vitro Cytotoxicity Evaluation Against Human Cancer Cell Lines (e.g., HCT116, HepG2, MCF-7, A549)

Numerous studies have evaluated the antiproliferative effects of thiourea derivatives against a panel of human cancer cell lines. The cytotoxicity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

A variety of N-substituted thiourea derivatives have demonstrated significant cytotoxic effects. For instance, studies on thiourea derivatives bearing a benzodioxole moiety showed potent activity against colon (HCT116), liver (HepG2), and breast (MCF-7) cancer cell lines, with some compounds exhibiting greater efficacy than the standard chemotherapeutic drug, Doxorubicin. nih.gov Similarly, other research has highlighted the effectiveness of different thiourea derivatives against lung cancer cells (A549). researchgate.netresearchgate.net While data specifically for 1-(2-Methoxyethyl)-2-thiourea is limited, the broader class of related compounds shows a clear potential for cytotoxicity against these key cancer cell types. researchgate.netresearchgate.netekb.eg

Below is a table summarizing the cytotoxic activity of various thiourea derivatives against selected human cancer cell lines, as reported in the literature.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| N¹,N³-disubstituted-thiosemicarbazone | HCT116 (Colon) | 1.11 | nih.gov |

| N¹,N³-disubstituted-thiosemicarbazone | HepG2 (Liver) | 1.74 | nih.gov |

| N¹,N³-disubstituted-thiosemicarbazone | MCF-7 (Breast) | 7.0 | nih.gov |

| Doxorubicin (Reference) | HCT116 (Colon) | 8.29 | nih.gov |

| Doxorubicin (Reference) | HepG2 (Liver) | 7.46 | nih.gov |

| Doxorubicin (Reference) | MCF-7 (Breast) | 4.56 | nih.gov |

| Thiourea-sulfonamide derivative (8g) | HCT116 (Colon) | 4.36 | researchgate.net |

| Thiourea-sulfonamide derivative (8g) | HepG2 (Liver) | 4.09 | researchgate.net |

| Thiourea-sulfonamide derivative (8g) | MCF-7 (Breast) | 4.22 | researchgate.net |

| Thiourea-sulfonamide derivative (8g) | A549 (Lung) | 7.25 | researchgate.net |

| Fluoro-thiourea derivative (14) | HepG2 (Liver) | ~1.50 - 16.67 | researchgate.net |

| Fluoro-thiourea derivative (14) | A549 (Lung) | ~1.50 - 16.67 | researchgate.net |

Investigation of Apoptosis Induction Pathways in Cancer Cells

A key mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Research has shown that certain thiourea derivatives can trigger this process in cancer cells. For example, a novel N-substituted thiourea derivative, DC27, was found to induce not only cell cycle arrest but also apoptosis in human lung carcinoma cells. nih.govresearchgate.net Studies on other derivatives have confirmed their ability to induce apoptosis in breast cancer (MCF-7) cells, as demonstrated by flow cytometric analysis. mdpi.com This process is often characterized by morphological changes such as cell shrinkage and chromatin condensation. nih.gov The anticancer mechanisms for some thiourea derivatives have been directly linked to apoptosis assessments. nih.gov

Analysis of Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a protein tyrosine kinase that plays a crucial role in cell proliferation and is often overactive in many types of cancer. nih.gov Targeting EGFR is a proven strategy in cancer therapy. nih.gov Several studies have identified thiourea derivatives as potent inhibitors of EGFR. nih.govmsrajournal.com For instance, one N-substituted thiourea derivative demonstrated its antitumor effect by markedly reducing the tyrosine phosphorylation of EGFR, which in turn inhibited key downstream signaling pathways (Erk1/2 and AKT) responsible for cell proliferation. nih.govresearchgate.net The integration of a thiourea scaffold is a recognized approach in the design of EGFR inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-Activity Relationship (SAR) studies are essential for optimizing the design of new drug candidates. For thiourea derivatives, SAR analyses have provided insights into the chemical features that govern their anticancer activity. biointerfaceresearch.comnih.gov Research indicates that the nature of the substituents on the thiourea nitrogen atoms significantly influences cytotoxicity. biointerfaceresearch.com For example, the type of linker between thiourea moieties and the presence of specific aromatic or heterocyclic rings can dramatically affect the compound's potency. biointerfaceresearch.com Quantitative structure-activity relationship (QSAR) studies have identified that properties like lipophilicity (LogP) and specific bond lengths are key predictors of the anticancer activity of thiourea derivatives against liver cancer cells. sciencepublishinggroup.com The 2-methoxyethyl moiety can influence a molecule's solubility and lipophilicity, which are critical factors for its pharmacokinetic profile and interaction with biological targets.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Thiourea derivatives have also been investigated for their ability to combat microbial infections. The thiourea core structure is a versatile scaffold for developing agents with a broad spectrum of antimicrobial properties. ufba.br

Assessment of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., E. coli, S. aureus, P. aeruginosa, E. faecalis, K. pneumoniae, S. typhi)

The antibacterial potential of thiourea derivatives has been tested against a range of pathogenic bacteria. Many derivatives show selective and potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. ufba.brnih.govnih.gov Some compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 2–16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The efficacy against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, is often lower. This difference is attributed to the outer membrane of Gram-negative bacteria, which acts as a barrier to many antibacterial agents. nih.govnih.gov However, specific structural modifications can enhance activity. The presence of a thiourea group can enhance the efficacy of other antimicrobial agents against both Gram-positive and Gram-negative bacteria. stanford.edu

The following table summarizes the antibacterial activity (MIC values) of selected thiourea derivatives against various bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiourea Derivative (TD4) | S. aureus (MRSA) | 2 | nih.gov |

| Thiourea Derivative (TD4) | S. epidermidis | 2 - 16 | nih.gov |

| Thiourea Derivative (TD4) | E. faecalis | 2 - 16 | nih.gov |

| Thiourea Derivative (TD4) | Gram-negative bacteria | > 256 | nih.gov |

| N-benzoylthiourea (2n) | S. aureus | 3.1 | ufba.br |

| N-benzoylthiourea (2n) | B. subtilis | 3.1 | ufba.br |

| Various Thiourea Derivatives | S. aureus | 50 - 400 | nih.gov |

| Various Thiourea Derivatives | E. faecalis | 50 - 400 | nih.gov |

| Various Thiourea Derivatives | E. coli | 50 - 400 | nih.gov |

| Various Thiourea Derivatives | P. aeruginosa | 50 - 400 | nih.gov |

| Triazole-Thiourea (Comp. 1, 2, 4, 8, 9, 10, 12) | S. aureus | 4 - 32 | nih.gov |

Evaluation of Antifungal Potential

Thiourea derivatives have been recognized for their significant antifungal properties against a range of pathogenic fungi. The structural features of these compounds play a crucial role in their antifungal efficacy. Studies have demonstrated that the introduction of different substituents can modulate their activity against various fungal species, including clinically relevant Candida strains. nih.govmdpi.com

For instance, research on tri- and tetra-thioureido amino derivatives has shown that the level of methylation and molecular branching can influence their antifungal activity against Candida albicans, Candida glabrata, Candida krusei, and Candida parapsilosis. nih.gov One of the most active compounds in a particular study was tri-(2-thioureido-ethyl)-amine, which inhibited the growth of C. albicans and C. glabrata at a concentration of 0.49 μg/ml. nih.gov Furthermore, the inclusion of electron-donating groups, such as methoxy (B1213986) groups, on aromatic rings attached to the thiourea core has been observed to typically enhance antibacterial and, by extension, potentially antifungal action. mdpi.com

Table 1: Antifungal Activity of Selected Thiourea Derivatives

| Compound/Derivative Class | Fungal Species | Activity/Concentration | Reference |

| Tri-(2-thioureido-ethyl)-amine | Candida albicans, Candida glabrata | 0.49 µg/ml | nih.gov |

| N,N',N'',N'''-hexamethyl-derivative | Candida albicans, Candida glabrata | 250 µg/ml | nih.gov |

| N,N',N'',N'''-octamethyl derivative | Candida glabrata, Candida parapsilosis | 125 µg/ml | nih.gov |

| Thiourea derivatives of 2-thiophenecarboxylic acid | Candida auris | Notable inhibitory effect on biofilm growth | nih.gov |

Characterization of Antiviral Properties (e.g., Anti-HIV Activity)

A significant area of investigation for thiourea derivatives has been their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.govnih.gov Many thiourea-containing compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, thereby inhibiting its function. nih.govnih.gov

Research has shown that the structural characteristics of these derivatives are pivotal to their anti-HIV activity. For example, thiazolyl thiourea derivatives have been designed and synthesized as potent NNRTIs, with some compounds exhibiting subnanomolar IC50 values for the inhibition of HIV replication. nih.gov One particularly promising compound, N-[1-(1-furoylmethyl)]-N'-[2-(thiazolyl)]thiourea, has demonstrated high potency against both wild-type and NNRTI-resistant HIV-1 isolates. nih.gov Furthermore, stereochemistry and regiochemistry have been shown to profoundly affect the anti-HIV activity of chiral thiourea compounds. nih.gov

Although direct experimental data on the anti-HIV activity of this compound is not available in the reviewed scientific literature, the established importance of the thiourea scaffold in NNRTIs suggests a potential avenue for future research. The 2-methoxyethyl moiety could influence the binding affinity of the compound to the NNRTI binding pocket of HIV-1 RT.

Table 2: Anti-HIV Activity of Selected Thiourea Derivatives

| Compound/Derivative Class | HIV Strain/Target | Activity (IC50) | Reference |

| Thiazolyl thiourea derivatives | HIV-1 replication | Subnanomolar | nih.gov |

| Phenyl-substituted thioureas (e.g., HI-253) | HIV-1 (p24) | <1 nM | oup.com |

| Cyclohexenyl-substituted thioureas (e.g., HI-346) | HIV-1 (p24) | 3 nM | oup.com |

| 1,3-Benzothiazole-2-yl thiourea derivative (Compound 5) | HIV-1 wild type and resistant variants | Interesting activity | nih.gov |

Inhibition of Biofilm Formation by Pathogenic Microorganisms

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial agents. The ability to inhibit biofilm formation is therefore a critical target in the development of new anti-infective therapies. Several studies have highlighted the potential of thiourea derivatives to interfere with this process. nih.govjst.go.jp

For instance, certain thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold have been shown to effectively inhibit biofilm formation by both methicillin-resistant and standard strains of Staphylococcus epidermidis. nih.govjst.go.jp The antimicrobial and anti-biofilm activity of these compounds is influenced by the nature and position of substituents on the phenyl ring. nih.gov Similarly, thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold have also demonstrated effective inhibition of biofilm formation in methicillin-resistant and standard strains of S. epidermidis. eurekaselect.com

While there is no specific research available on the biofilm inhibitory properties of this compound, the general efficacy of the thiourea class in this area suggests that it could be a candidate for such investigations. The physicochemical properties conferred by the 2-methoxyethyl group might play a role in its ability to penetrate the biofilm matrix or interfere with bacterial adhesion and signaling processes involved in biofilm development.

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The potential of various thiourea derivatives as cholinesterase inhibitors has been explored in several studies.

For example, a series of new thiazole (B1198619)‐clubbed piperazine (B1678402) derivatives were designed and evaluated for their inhibitory capabilities against human AChE and BChE, with some compounds showing high inhibitory activity at submicromolar concentrations. researchgate.net Glycosyl thiourea derivatives have also been investigated, with an iminothiazolidinone derivative demonstrating potent AChE inhibition (IC50 = 0.209 μg/mL), surpassing the effectiveness of some standard drugs. ekb.eg Furthermore, coumarylthiazole derivatives containing aryl urea (B33335)/thiourea groups have exhibited inhibitory activity against both AChE and BChE. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Selected Thiourea Derivatives

| Compound/Derivative Class | Enzyme | Inhibitory Activity (IC50) | Reference |

| Thiazole bearing thiourea analogue (Compound 8) | AChE | 0.15 ± 0.050 µM | researchgate.net |

| Thiazole bearing thiourea analogue (Compound 8) | BChE | 0.20 ± 0.10 µM | researchgate.net |

| Iminothiazolidinone derivative (from glycosyl thiourea) | AChE | 0.209 µg/mL | ekb.eg |

| 1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea | AChE | 4.58 µM | nih.gov |

| 1-(4-fluorophenyl)-3-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)urea | BChE | 4.93 µM | nih.gov |

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy to combat infections caused by these bacteria. Thiourea and its derivatives are well-established as potent urease inhibitors. rsc.orgnih.govnih.gov

Thiourea itself is often used as a standard inhibitor in urease assays, with reported IC50 values in the micromolar range (e.g., 21.2 ± 1.3 µM). nih.govresearchgate.net Numerous studies have synthesized and evaluated a wide array of thiourea derivatives, many of which exhibit significantly greater inhibitory potency than thiourea. For example, certain alkyl chain-linked thiourea derivatives have shown IC50 values as low as 10.65 ± 0.45 μM. rsc.org The inhibitory activity is highly influenced by the nature of the substituents on the thiourea scaffold. rsc.orgnih.govnih.gov

While a specific IC50 value for this compound against urease is not explicitly reported in the reviewed literature, the strong and consistent inhibitory activity of the thiourea class of compounds suggests that it would likely exhibit inhibitory properties. The 2-methoxyethyl group would be expected to influence its interaction with the active site of the urease enzyme.

Table 4: Urease Inhibitory Activity of Thiourea and its Derivatives

| Compound | IC50 (µM) | Reference |

| Thiourea (Standard) | 21.2 ± 1.3 | nih.gov |

| Tryptamine thiourea derivative (Compound 14) | 11.4 ± 0.4 | nih.gov |

| Alkyl chain-linked thiourea derivative (Compound 3c) | 10.65 ± 0.45 | rsc.org |

| N-monoarylacetothiourea (Compound b19) | 0.16 ± 0.05 | nih.gov |

Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) Inhibition Mechanisms

Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is an enzyme responsible for the metabolism of endogenous nitric oxide synthase (NOS) inhibitors, namely asymmetric dimethylarginine (ADMA) and monomethylarginine (L-NMMA). nih.gov By degrading these inhibitors, DDAH-1 plays a crucial role in regulating the production of nitric oxide (NO). Inhibition of DDAH-1 can lead to an accumulation of ADMA and L-NMMA, thereby reducing NO synthesis. This makes DDAH-1 an attractive therapeutic target for conditions associated with excessive NO production.

Research into DDAH-1 inhibitors has revealed that the N-substituent on guanidine-like structures is critical for inhibitory activity. nih.gov Notably, the presence of an N-(2-methoxyethyl) side-chain has been shown to confer activity toward DDAH-1. nih.gov In one study, a compound featuring an N-2-methoxyethyl group demonstrated an IC50 of 189 μM. nih.gov Further research led to the development of N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine, a potent inhibitor that targets the hDDAH-1 active site with a Ki of 18 μM. nih.govresearchgate.net

The mechanism of inhibition by these compounds involves their interaction with the catalytic site of the DDAH-1 enzyme. Crystallographic data of N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine bound to hDDAH-1 has revealed a unique binding mode. nih.gov While this compound is a guanidine (B92328) derivative, the demonstrated importance of the 2-methoxyethyl moiety for DDAH-1 inhibition suggests that thiourea derivatives containing this group, such as this compound, could also act as inhibitors of this enzyme. The thiourea group could potentially interact with the active site residues in a manner analogous to the guanidine group.

Table 5: DDAH-1 Inhibitory Activity of Compounds with a 2-Methoxyethyl Moiety

| Compound | Enzyme | Inhibitory Activity | Reference |

| Compound with N-2-methoxyethyl group | Rat DDAH | IC50 = 189 µM | nih.gov |

| N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine | hDDAH-1 | Ki = 18 µM | nih.govresearchgate.net |

Anti-Inflammatory and Analgesic Potential

Thiourea derivatives are recognized as an important pharmacophore in compounds exhibiting anti-inflammatory properties. nih.gov Research into various thiourea derivatives has demonstrated significant anti-inflammatory and analgesic effects. For instance, studies on thiourea derivatives of naproxen (B1676952) have shown pronounced anti-inflammatory activity. nih.govmdpi.comnih.gov

In vivo studies using carrageenan-induced paw edema in rats, a standard model for acute inflammation, have been employed to evaluate these compounds. nih.govbg.ac.rs Certain derivatives of naproxen have shown a higher percentage of paw edema reduction compared to the parent drug. mdpi.com The mechanism of action for the anti-inflammatory effects of some thiourea derivatives has been linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key mediators in the inflammatory pathway. nih.govnih.gov For example, specific aromatic amine derivatives of naproxen-thiourea have demonstrated significant inhibition of 5-LOX. nih.govnih.gov This body of research suggests that a thiourea scaffold, such as that in this compound, is a promising feature for the development of new anti-inflammatory agents.

Table 1: Examples of Anti-Inflammatory Activity in Thiourea Derivatives

| Compound Type | Model/Assay | Observed Effect | Reference |

|---|---|---|---|

| Naproxen-Thiourea Derivative (with m-anisidine) | Carrageenan-induced rat paw edema | 54.01% inhibition of edema | nih.gov |

| Naproxen-Thiourea Derivative (with N-methyl tryptophan methyl ester) | Carrageenan-induced rat paw edema | 54.12% inhibition of edema | nih.gov |

| Naproxen-Thiourea Derivative (with m-anisidine) | 5-LOX Inhibition Assay | IC₅₀ value of 0.30 μM | nih.gov |

| Bis-thiourea Derivatives | Lipoxygenase enzyme inhibition | Promising anti-inflammatory potential | dntb.gov.ua |

Antidiabetic Activity Investigations

The potential for thiourea derivatives in the management of diabetes mellitus is an active area of research. researchgate.net These compounds have been investigated for their ability to inhibit key enzymes associated with diabetes, such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. researchgate.netnih.gov

One study screened a series of novel thiourea derivatives for their inhibitory effects on these enzymes. researchgate.netnih.gov Several compounds, such as 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea and 1-(2-methoxy-5-(trifluoromethyl) phenyl)-3-(3-methoxy phenyl) thiourea, showed significant inhibitory activity against α-amylase. researchgate.netnih.gov Further investigations revealed that some of these derivatives also inhibit α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), another important target in diabetes management. nih.gov Additionally, certain derivatives were found to inhibit the formation of advanced glycation end products (AGEs), which contribute to diabetic complications. nih.gov These findings highlight the therapeutic potential of the thiourea scaffold in developing new antidiabetic agents.

Table 2: Antidiabetic Activity of Selected Thiourea Derivatives

| Compound | Target Enzyme/Process | Inhibition (%) | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea | α-Amylase | 85 ± 1.9% | N/A | researchgate.net |

| 1-(2-methoxy-5-(trifluoromethyl) phenyl)-3-(3-methoxy phenyl) thiourea | α-Amylase | 82 ± 0.7% | N/A | researchgate.net |

| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea | α-Glucosidase | 86 ± 0.4% | 47.9 | nih.gov |

| AGEs Formation | 85 ± 0.7% | 49.51 | nih.gov | |

| PTP1B | 85 ± 0.5% | 79.74 | nih.gov |

Antiprotozoal and Antimalarial Activities

Thiourea and its derivatives have been identified as possessing significant antiprotozoal and antimalarial properties. mdpi.comnih.govresearchgate.net The thiourea substructure is considered a key pharmacophore in the development of agents targeting various protozoal diseases, including leishmaniasis and malaria. mdpi.comnih.gov

Research has demonstrated the efficacy of N,N′-disubstituted thioureas against different forms of Leishmania amazonensis, showing low cytotoxicity in mammalian cells, which indicates a favorable selectivity profile. mdpi.com Specifically designed thiourea derivatives have shown potent in vitro activity against several Leishmania species, including L. major, L. tropica, and L. donovani, by targeting enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). rsc.org In the context of malaria, compounds containing the thiourea core have displayed activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.comnih.gov This broad antiprotozoal activity underscores the potential of thiourea-based compounds in the search for new treatments for these parasitic infections. researchgate.net

Antioxidant Properties

Thiourea derivatives are a well-documented class of compounds with notable antioxidant capabilities. farmaciajournal.comchemicaljournal.in Their antioxidant action is often attributed to their ability to scavenge various reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous diseases. farmaciajournal.com

Studies have shown that these compounds can effectively scavenge free radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation. farmaciajournal.comnih.gov For example, 1,3-bis(3,4-dichlorophenyl) thiourea demonstrated strong antioxidant activity with high reducing potential against ABTS and DPPH free radicals. mdpi.com The introduction of thiourea salt groups into natural polymers like chitosan (B1678972) has also been shown to significantly enhance their free radical scavenging ability against DPPH, superoxide, and hydroxyl radicals. nih.gov Theoretical studies suggest that thiourea compounds are effective antioxidants, in part due to the sulfur atom which modifies the electronic properties of the molecule compared to its urea analog. chemicaljournal.in

Other Emerging Biological Activities (e.g., Anticonvulsant, Antithyroid, Herbicidal, Insecticidal)

Beyond the aforementioned activities, the versatile thiourea scaffold has been explored for a range of other biological applications. mdpi.com

Anticonvulsant Activity: Several thiourea derivatives have been synthesized and evaluated for their potential to manage seizures. nih.govnih.govresearchgate.net Certain sulfonylthioureas have shown potent anticonvulsant effects in the maximal electroshock seizure (MES) test in mice, with a profile similar to the established drug phenytoin. nih.gov Other novel thiourea derivatives have demonstrated therapeutic potential in petit mal seizures by showing activity in the pentylenetetrazole (PTZ) model. nih.gov

Antithyroid Activity: The benzothiazole (B30560) ring, when incorporated into thiourea derivatives, has been associated with antithyroidal properties, indicating a potential role in managing thyroid disorders. nih.gov

Herbicidal and Insecticidal Activity: Thiourea derivatives have been investigated as potential agrochemicals. researchgate.net Some N-substituted-N′-heterocyclic ureas and thioureas have exhibited considerable herbicidal activity against both monocotyledonous and dicotyledonous plants. researchgate.net Additionally, various thiourea-based compounds have been reported to possess insecticidal properties, making them candidates for the development of new pest management agents. nih.govresearchgate.net

Coordination Chemistry and Metal Complexes of 1 2 Methoxyethyl 2 Thiourea

Ligand Properties of Thiourea (B124793) Derivatives for Metal Complexation

Thiourea and its N-substituted derivatives are versatile ligands in coordination chemistry due to the presence of multiple donor sites. mdpi.com The thiourea moiety, characterized by a central carbon double-bonded to sulfur and single-bonded to two nitrogen atoms, offers rich coordination possibilities. chemrevlett.com The 2-methoxyethyl group in 1-(2-Methoxyethyl)-2-thiourea can influence properties like solubility and lipophilicity due to the presence of the ether oxygen and the ethyl chain.

The primary modes of coordination for thiourea derivatives are:

Monodentate Coordination: The most common mode of coordination is through the sulfur atom, which acts as a soft donor, binding to a metal center. mdpi.comresearchgate.net This is often observed when the thiourea ligand is neutral. mdpi.com

Bidentate Chelating Coordination: Thiourea derivatives can also act as bidentate ligands, coordinating through both the sulfur and one of the nitrogen atoms to form a stable chelate ring. mdpi.comresearchgate.net This mode often occurs after the deprotonation of the N-H group. mdpi.com

Bridging Coordination: In some cases, thiourea derivatives can bridge two metal centers, contributing to the formation of polynuclear complexes. mdpi.com

The specific coordination behavior depends on several factors, including the nature of the substituents on the nitrogen atoms, the metal ion involved, the reaction conditions, and the presence of other ligands. mdpi.comksu.edu.tr The 2-methoxyethyl substituent in this compound contains an ether oxygen, which could potentially participate in coordination, although this is less common than coordination through the sulfur or nitrogen atoms of the thiourea core.

Synthesis and Characterization of Transition Metal Complexes (e.g., Copper, Cobalt, Nickel, Platinum, Palladium, Ruthenium, Silver, Gold)

The synthesis of transition metal complexes with thiourea derivatives is typically achieved by reacting a metal salt with the thiourea ligand in a suitable solvent. mdpi.com The stoichiometry of the reactants and the presence or absence of a base can influence the structure of the resulting complex. mdpi.comresearchgate.net

For instance, reacting N-Phenylmorpholine-4-carbothioamide (HPMCT) with bivalent metal chlorides in a 2:1 ligand-to-metal ratio without a base yields complexes of the type [MCl₂(κ¹S-HPMCT)₂], where M can be Cu(II), Pd(II), or Pt(II). mdpi.com In contrast, when the reaction is carried out in the presence of a base like triethylamine (B128534) (Et₃N), bidentate complexes of the formula [M(κ²S,N-PMCT)₂] are formed, with M representing Ni(II), Cu(II), Pd(II), Pt(II), among others. mdpi.comresearchgate.net Similarly, gold(I) and silver(I) complexes have been synthesized using thiourea ligands bearing a phosphine (B1218219) group. nih.govresearchgate.net

The general synthetic approach for a hypothetical complex of this compound would involve reacting it with a salt of the desired transition metal (e.g., CuCl₂, Ni(NO₃)₂, K₂PtCl₄) in a solvent like ethanol (B145695) or a mixture of ethanol and water. mdpi.com The resulting complexes are often colored solids that can be characterized by various analytical techniques. chemrevlett.com

Table 1: Examples of Synthesized Transition Metal Complexes with Various Thiourea Derivatives

| Complex Formula | Metal Ion | Thiourea Derivative | Coordination Mode | Reference |

|---|---|---|---|---|

| [PtCl₂(κ¹S-HPMCT)₂] | Platinum(II) | N-Phenylmorpholine-4-carbothioamide | Monodentate (S-coordination) | mdpi.com |

| [Ni(κ²S,N-PMCT)₂] | Nickel(II) | N-Phenylmorpholine-4-carbothioamide | Bidentate (S,N-coordination) | mdpi.comresearchgate.net |

| [Au(T1)₂]OTf | Gold(I) | Phosphine-functionalized thiourea | P^S chelate or P-coordination | nih.govresearchgate.net |

| [Ag(T1)₂]OTf | Silver(I) | Phosphine-functionalized thiourea | P^S chelate | researchgate.net |

Spectroscopic and Structural Analysis of Metal-Thiourea Complexes

The characterization of metal-thiourea complexes relies on a combination of spectroscopic and analytical methods to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode of the thiourea ligand. The C=S stretching vibration, typically observed around 1250 cm⁻¹ for the free ligand, often shifts to a lower frequency upon coordination to a metal, indicating the involvement of the sulfur atom in bonding. Changes in the frequency and shape of the N-H stretching bands (around 3350 cm⁻¹) can suggest the participation of the nitrogen atom in coordination or hydrogen bonding. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Upon complexation, the chemical shifts of protons and carbons near the coordination sites are affected. For example, a downfield shift of the thiocarbonyl carbon (~δ 180 ppm) in the ¹³C NMR spectrum suggests coordination through the sulfur atom due to a decrease in electron density. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion and charge-transfer transitions. Metal-to-Ligand Charge Transfer (MLCT) bands are often observed in the visible region. echemcom.com

Table 2: Key Spectroscopic Data for a Representative Thiourea Ligand and its Metal Complex

| Technique | Free Ligand (HPMCT) | Coordinated Ligand in [PtCl₂(HPMCT)₂] | Interpretation of Change | Reference |

|---|---|---|---|---|

| IR (cm⁻¹) ν(N-H) | 3176 | 3174-3336 | Minor shift, N-H not directly coordinated in this case | mdpi.com |

Catalytic Applications of Metal-Thiourea Complexes (e.g., Photodegradation)

While information on the catalytic use of this compound metal complexes in photodegradation is not available, the broader class of thiourea derivatives has shown utility in catalysis.

Thiourea derivatives can act as organocatalysts, particularly in reactions that benefit from hydrogen bonding. For example, a macrocyclic bis-thiourea derivative has been reported to catalyze stereospecific glycosylation reactions. nih.gov This catalyst operates through a cooperative mechanism, activating both the electrophile and the nucleophile simultaneously, reminiscent of enzymatic catalysis. nih.gov

In the context of metal-catalyzed reactions, thiourea derivatives can play a dual role as both a reducing agent and a ligand. In certain polymerization reactions, thiourea derivatives are used as reducing agents in redox initiator systems, often in the presence of copper salts which act as catalysts. mdpi.com The thiourea coordinates to the copper, influencing the generation of radicals that initiate polymerization. mdpi.com Although not a direct catalytic application of a stable, isolated complex, this demonstrates the involvement of thiourea-metal interactions in catalytic cycles. There is no specific information found regarding photodegradation applications for complexes of this compound.

Biological Activities of Metal-Thiourea Complexes (e.g., Enhanced Anticancer Efficacy)

Thiourea derivatives themselves exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. echemcom.com The biological activity of these ligands is often significantly enhanced upon coordination to a metal ion. chemrevlett.com This enhancement is attributed to factors such as increased lipophilicity, which facilitates transport across cell membranes, and the specific mechanism of action of the metal ion itself.

Anticancer Activity: Numerous studies have demonstrated the potential of metal-thiourea complexes as anticancer agents. For example, platinum(II) and palladium(II) complexes of N-Phenylmorpholine-4-carbothioamide showed cytotoxic activity against breast cancer cell lines (MCF-7), with the platinum complex being particularly potent with an IC₅₀ value of 12.72 ± 0.4 μM. mdpi.comresearchgate.net Gold(I) and silver(I) complexes of phosphine-containing thioureas have also shown excellent cytotoxicity against HeLa, A549, and Jurkat cancer cell lines. nih.govresearchgate.net In many cases, the metal complexes are significantly more active than the free thiourea ligands. mdpi.comnih.gov

Antibacterial and Antifungal Activity: Metal complexes of thiourea derivatives have also been reported to possess significant antibacterial and antifungal properties. The complexes are often more effective than the parent ligand against various bacterial strains like Escherichia coli and Staphylococcus aureus. chemrevlett.com

The coordination of the metal to the thiourea ligand is crucial for the enhanced biological effect. The specific structure of the complex, the nature of the metal, and the substituents on the thiourea all play a role in determining the potency and spectrum of activity. nih.govechemcom.com

Table 3: Anticancer Activity of Selected Metal-Thiourea Complexes

| Complex | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| [PtCl₂(HPMCT)₂] | MCF-7 (Breast) | 12.72 ± 0.4 | mdpi.comresearchgate.net |

| [PdCl₂(HPMCT)₂] | MCF-7 (Breast) | > 80 | mdpi.com |

| Free HPMCT Ligand | MCF-7 (Breast) | 80.30 ± 1.905 | mdpi.com |

Applications in Organic Synthesis and Catalysis

Thiourea (B124793) Derivatives as Precursors for Heterocyclic Scaffolds

The nitrogen and sulfur atoms within the thiourea backbone make it an ideal precursor for the synthesis of a wide range of sulfur- and nitrogen-containing heterocycles. These scaffolds are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds.

1,3-Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming the thiazole ring, typically involving the condensation of an α-haloketone with a thiourea derivative. In this reaction, the sulfur atom of the thiourea acts as a nucleophile, attacking the carbonyl-activated α-carbon of the haloketone. Subsequent cyclization and dehydration yield the 2-aminothiazole (B372263) ring system. While this is a fundamental reaction for thioureas, specific documented examples detailing the use of 1-(2-methoxyethyl)-2-thiourea in Hantzsch-type syntheses are not prominent in peer-reviewed literature. However, the general mechanism illustrates the potential pathway for its use. ekb.egorganic-chemistry.org

Pyrimidines: Thiourea derivatives are widely used in the synthesis of pyrimidines, particularly thiopyrimidines and their derivatives like dihydropyrimidinones, through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. nih.govresearchgate.net A documented application of this compound is found in the synthesis of 2-thiopyrimidinone derivatives. google.com In a patented process, this compound is used as a key building block. google.com The synthesis involves reacting it with a suitable three-carbon component, leading to the formation of the six-membered pyrimidine (B1678525) ring. The methoxyethyl group is incorporated into the final structure, potentially influencing the compound's solubility and biological properties. google.com

For example, the synthesis of 1-(2-Methoxyethyl)-2-(methylthio)-6-(pyridin-2-yl)pyrimidin-4(1H)-one was achieved starting from 1-(2-methoxyethyl)thiourea, demonstrating its utility as a precursor in building complex heterocyclic systems. google.com

1,2,4-Triazines: The synthesis of 1,2,4-triazine (B1199460) rings can be achieved through various condensation strategies. One common method involves the reaction of a 1,2-dicarbonyl compound with an aminoguanidine (B1677879) or a thiosemicarbazide (B42300) derivative. Thioureas can also be utilized in multi-step syntheses to construct this heterocyclic core. nih.govresearchgate.netijpsr.info These reactions capitalize on the nucleophilicity of the nitrogen atoms to form the triazine ring. While the general utility of thioureas in forming such structures is well-established, specific research detailing the application of this compound for 1,2,4-triazine synthesis is limited in available literature.

1,3-Quinazolines: Quinazolines and their derivatives are another important class of heterocycles often prepared from precursors containing a urea (B33335) or thiourea functionality. nih.gov Synthesis routes can involve the cyclization of N-(2-aminobenzyl)thioureas or the condensation of anthranilic acid derivatives with a thiourea. These methods build the fused pyrimidine ring onto a benzene (B151609) core. The general reactivity of the thiourea group is central to these transformations, but specific examples employing this compound as a starting material for quinazoline (B50416) synthesis are not extensively documented.

Table 1: Heterocyclic Scaffolds from Thiourea Precursors This table represents general synthetic strategies for thiourea derivatives.

| Heterocyclic Scaffold | General Reactants | Reaction Type | Role of Thiourea |

|---|---|---|---|

| 1,3-Thiazole | α-Haloketone | Hantzsch Condensation | N-C-S building block |

| Pyrimidine | 1,3-Dicarbonyl Compound | Cyclocondensation | N-C-N building block |

| 1,2,4-Triazine | 1,2-Dicarbonyl & Hydrazine | Multi-step Condensation | Source of N and C atoms |

| 1,3-Quinazoline | Anthranilic Acid Derivative | Cyclocondensation | N-C-N fragment source |

Role of Thioureas as Organocatalysts in Asymmetric Transformations

In the last two decades, thiourea derivatives have emerged as powerful hydrogen-bond-donating organocatalysts. nih.gov Their ability to activate electrophiles through double hydrogen bonding with the two N-H protons is the basis of their catalytic activity. rsc.org These catalysts are particularly effective in a wide array of asymmetric transformations, including Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations. nih.gov

For a thiourea to function as a catalyst in asymmetric synthesis, it must possess a chiral element. nih.gov Typically, this is achieved by incorporating the thiourea moiety into a larger molecule containing a chiral backbone, such as a derivative of diaminocyclohexane, a cinchona alkaloid, or an amino acid. rsc.orgnih.gov The chiral scaffold positions the thiourea group precisely, allowing for stereoselective activation of the substrate.

The compound this compound is an achiral molecule. On its own, it cannot induce enantioselectivity and is therefore not suitable as a catalyst for asymmetric transformations. The literature on thiourea organocatalysis focuses exclusively on chiral derivatives, and there are no documented instances of this compound being used for this purpose.

Applications in Supramolecular Chemistry and Anion Sensing

The hydrogen-bonding capabilities of the thiourea functional group also make it a valuable recognition motif in supramolecular chemistry, particularly for the binding and sensing of anions. nih.govnih.gov The two N-H protons of the thiourea can form strong and directional hydrogen bonds with anions such as fluoride, acetate, and dihydrogen phosphate. frontiersin.org

A successful anion sensor typically consists of two main components: an anion binding site (the receptor) and a signaling unit (e.g., a chromophore or fluorophore). nih.govfrontiersin.org When the anion binds to the receptor, it perturbs the electronic properties of the signaling unit, causing a detectable change in color (colorimetric sensor) or fluorescence. rsc.org

The N-H protons of this compound are, in principle, capable of participating in hydrogen bonding with anions. However, the molecule lacks an integrated signaling unit. Consequently, any binding event would not produce a simple optical response. The design of effective thiourea-based anion sensors typically involves attaching the thiourea group to an aromatic system, such as a nitrophenyl group, which can act as a chromophore. frontiersin.orgmdpi.com While the fundamental binding ability is present in the thiourea core, there is no specific research in the surveyed literature that investigates or utilizes this compound for applications in anion sensing or broader supramolecular assemblies.

Environmental and Toxicological Considerations of Thiourea Derivatives

General Toxicological Profiles of Thiourea (B124793) and Substituted Analogues

Thiourea and its substituted analogues exhibit a range of toxicological effects, with the thyroid gland being a primary target. The parent compound, thiourea, is known to be a goitrogen, interfering with thyroid hormone synthesis by inhibiting the enzyme thyroid peroxidase. This interference can lead to thyroid hyperplasia, an enlargement of the gland due to increased cell proliferation. who.intnih.govwikipedia.orgsciencemadness.org Chronic exposure in animal studies has been linked to this goitrogenic effect. wikipedia.orgsciencemadness.org

Beyond the thyroid, studies in laboratory animals have identified other organs susceptible to thiourea-induced toxicity. Adverse effects on the lungs, liver, hematopoietic system, and kidneys have been described. who.int For instance, thiourea can induce pulmonary edema, which is related to changes in lung permeability. who.int The toxicity can be influenced by the nature of the substituents on the thiourea core structure. For example, the introduction of different functional groups can alter the compound's metabolic fate and interaction with biological targets, thereby modifying its toxicity profile. Some derivatives have been noted for their influence on carbohydrate metabolism.

Cytotoxicity Assessments of Thiourea Derivatives in Non-Target Cells

The evaluation of cytotoxicity in non-target, or healthy, cells is crucial for understanding the selectivity and potential side effects of any chemical compound. Studies on thiourea derivatives have shown varied results depending on the specific analogue and the cell line tested.

Some research has focused on comparing the cytotoxic effects of derivatives on cancerous versus non-cancerous cell lines to identify compounds with selective anti-tumor activity. For instance, a study on newly synthesized bis-acyl-thiourea derivatives tested their effects on both human glioblastoma (MG-U87) cells and non-cancerous human embryonic kidney (HEK-293) cells. One compound, designated UP-2, showed dose-dependent cytotoxicity against the cancer cells while exhibiting no cytotoxic effect on the healthy HEK-293 cells at lower concentrations (40–120 µM) and only minimal effects at the highest concentrations tested. who.int This suggests a degree of selectivity for cancer cells. In contrast, another derivative, UP-1, showed significant cytotoxicity against both the cancerous and non-cancerous cell lines. who.int

Other studies have also highlighted that certain thiourea derivatives show lower cytotoxic activity against normal cell lines compared with cancer cell lines, indicating a potential for safe therapeutic application. However, this is not a universal property, and the specific chemical structure is a key determinant of cytotoxicity in non-target cells.

| Compound/Derivative | Non-Target Cell Line | Concentration | Cytotoxicity (%) |

| UP-1 | HEK-293 | 40 µM | 21.8% |

| 80 µM | 44.5% | ||

| 120 µM | 52.9% | ||

| 200 µM | 59.2% | ||

| 400 µM | 69.9% | ||

| UP-2 | HEK-293 | 40-120 µM | 0% |

| 200 µM | 24.1% | ||

| 400 µM | 27.1% |

Data sourced from a study on bis-acyl-thiourea derivatives, showing the percentage of cell death in non-cancerous HEK-293 cells at various concentrations. who.int

Mutagenic and Carcinogenic Potential of Thiourea Compounds

The long-term health risks associated with chemical exposure, particularly the potential to cause genetic mutations and cancer, are a significant concern. Thiourea has undergone evaluation for these effects, and evidence suggests it poses a carcinogenic risk.

Based on sufficient evidence from studies in experimental animals, thiourea is reasonably anticipated to be a human carcinogen. nih.gov Administration of thiourea to rats in their drinking water resulted in both benign (adenoma) and malignant (carcinoma) tumors of the thyroid gland. who.intnih.gov It also caused cancer of the Zymbal gland (an auditory sebaceous gland in rodents) and, when administered in the diet, led to benign liver tumors (hepatocellular adenoma). who.intnih.gov It is important to note that while these animal studies are compelling, no epidemiological studies have definitively evaluated the relationship between human cancer and specific exposure to thiourea.

Regarding its mutagenic potential, the results are mixed. Thiourea is not considered a genotoxic carcinogen that acts by directly damaging DNA. who.int It did not induce gene mutations in bacterial assays, such as the Salmonella typhimurium (Ames) test. who.int However, it has been shown to induce chromosomal recombination in yeast (Saccharomyces cerevisiae) and in Drosophila. who.int In mammalian cell assays, the results have been largely negative but inconsistent. who.int The carcinogenic mechanism of thiourea is likely related to its non-genotoxic effects on the thyroid gland, where chronic overstimulation leads to cell proliferation and, eventually, tumor formation. who.int

Environmental Fate and Ecotoxicological Impact of Thiourea Derivatives

The release of thiourea and its derivatives into the environment can occur through various industrial and agricultural waste streams. nih.gov Understanding their behavior and effects in ecosystems is critical for environmental risk assessment.

Environmental Fate

Once in the environment, thiourea's fate is governed by several factors. It has very high mobility in soil, as indicated by low soil sorption coefficients (Koc), suggesting a potential to leach from soil into groundwater. who.int It is not expected to bioaccumulate in aquatic organisms. who.int Thiourea is resistant to hydrolysis and direct photolysis in water. who.int In the atmosphere, vapor-phase thiourea is degraded by hydroxyl radicals with an estimated half-life of about 9 hours. nih.gov

Biodegradation of thiourea is slow. It is not considered readily biodegradable, and significant degradation in water or soil may only occur after extended periods of adaptation by microbial communities. who.intnih.gov Under conditions that are not favorable for biotic degradation, thiourea may persist in surface water and sediments for extended periods. who.int

Ecotoxicity

Thiourea is classified as toxic to aquatic organisms and can cause long-lasting effects in aquatic environments. ilo.orgchemos.de Acute and chronic toxicity studies have been conducted on various aquatic species to determine safe environmental concentrations. The crustacean Daphnia magna and green algae are common indicator species for ecotoxicological assessments. The Predicted No-Effect Concentration (PNEC) for surface waters, derived from the most sensitive chronic toxicity data, has been established to protect aquatic ecosystems. who.intenv.go.jp

| Species | Test Duration | Endpoint | Value (µg/L) |

| Desmodesmus subspicatus (Green Algae) | 96 hours | EC50 (Growth Inhibition) | 6,800 |

| Daphnia magna (Crustacean) | 48 hours | EC50 (Immobility) | 16,000 |

| Oryzias latipes (Medaka Fish) | 96 hours | LC50 | >110,000 |

| Pseudokirchneriella subcapitata (Green Algae) | 72 hours | NOEC (Growth Inhibition) | 32,000 |

| Daphnia magna (Crustacean) | 21 days | NOEC (Reproduction) | 1,800 |

EC50: The concentration causing an effect in 50% of the test population. LC50: The concentration causing death in 50% of the test population. NOEC: No-Observed-Effect Concentration. Data sourced from an initial ecological risk assessment. env.go.jp

In terrestrial systems, the use of thiourea in agriculture as a fertilizer synergist or plant growth regulator means its effects on soil health and plant life are also relevant. sinhon-chem.comgoogle.com Studies have shown that high concentrations of thiourea in soil can inhibit the growth of certain plants, such as maize, and affect nutrient uptake. scientific.net

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for 1-(2-Methoxyethyl)-2-thiourea with Enhanced Sustainability

The future synthesis of this compound will likely be guided by the principles of green chemistry, aiming to reduce the environmental impact of its production. Current synthetic strategies for thiourea (B124793) derivatives often involve multi-step processes that may utilize hazardous reagents and solvents. Future research should focus on developing one-pot syntheses and utilizing environmentally benign solvents and catalysts.

Key areas for exploration include: